molecular formula C13H13F4NO2 B5830873 (2E)-3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]prop-2-enoic acid

(2E)-3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]prop-2-enoic acid

Cat. No.: B5830873
M. Wt: 291.24 g/mol
InChI Key: QRKBXEMEOZLHPD-AATRIKPKSA-N
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Description

(2E)-3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]prop-2-enoic acid is a synthetic organic compound characterized by the presence of a diethylamino group and multiple fluorine atoms on a phenyl ring

Properties

IUPAC Name

(E)-3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO2/c1-3-18(4-2)13-11(16)9(14)7(5-6-8(19)20)10(15)12(13)17/h5-6H,3-4H2,1-2H3,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKBXEMEOZLHPD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=C(C(=C1F)F)C=CC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=C(C(=C(C(=C1F)F)/C=C/C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]prop-2-enoic acid typically involves the following steps:

    Formation of the Fluorinated Phenyl Ring: The starting material is a phenyl ring which undergoes fluorination to introduce the tetrafluorophenyl moiety. This can be achieved using reagents such as elemental fluorine or other fluorinating agents under controlled conditions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the fluorinated phenyl ring with diethylamine in the presence of a suitable catalyst.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction. This can be achieved by reacting the intermediate product with acetic anhydride or similar reagents under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group or fluorine atoms are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Diethylamine in the presence of a catalyst, fluorinating agents like elemental fluorine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The diethylamino group and fluorine atoms play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interaction with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

    Modulation of Gene Expression: Affecting the transcriptional regulation of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(dimethylamino)-2,3,5,6-tetrafluorophenyl]prop-2-enoic acid: Similar structure but with a dimethylamino group instead of a diethylamino group.

    (2E)-3-[4-(diethylamino)-2,3,5,6-tetrachlorophenyl]prop-2-enoic acid: Similar structure but with chlorine atoms instead of fluorine atoms.

Uniqueness

    Fluorine Atoms: The presence of multiple fluorine atoms enhances the compound’s chemical stability and lipophilicity, making it unique compared to its chlorinated analogs.

    Diethylamino Group: The diethylamino group provides distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.

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